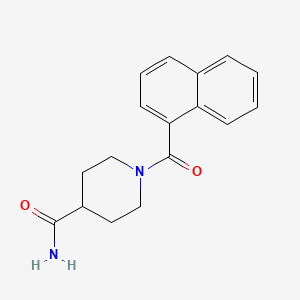

1-(1-naphthoyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

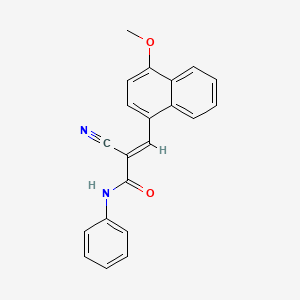

The compound “1-(1-naphthoyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a naphthoyl group, which is a two-ring aromatic system, attached to a piperidine ring, a six-membered ring containing one nitrogen atom, via an amide linkage .

Molecular Structure Analysis

The molecular structure of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely show the naphthoyl group and the piperidine ring connected by an amide bond . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely be similar to those of other amides and naphthoyl compounds. For example, it might undergo hydrolysis under acidic or basic conditions to form 1-naphthoic acid and 4-piperidinecarboxamide .Scientific Research Applications

Hypoxia-Responsive Prodrugs and Imaging Agents

Background

Tumor hypoxia induces adaptive reprogramming in cancer cells, leading to invasiveness and metastasis. Addressing this challenge requires innovative approaches. Enamine N-oxides, previously inaccessible structures, offer a promising solution.

Application Details

- Kang, D., Cheung, S. T., Wong-Rolle, A., & Kim, J. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 631–640

Coordination Chemistry and Ligand Tuning

Background

Coordination chemistry involves tuning metal ion properties using ligands. Enamine derivatives play a role in this field.

Application Details

- No specific reference found for this application. However, coordination chemistry principles apply

Organocatalysis and Asymmetric Synthesis

Background

Organocatalysis involves using organic molecules as catalysts. Enamine and iminium ion-mediated reactions have significant applications.

Application Details

- NobelPrize.org. (2021). Advanced Information: The Nobel Prize in Chemistry 2021

Oceanographic Research: HMS Challenger

Background

HMS Challenger, a warship transformed into a research vessel, set the blueprint for oceanographic expeditions.

Application Details

- Royal Museums Greenwich. (n.d.). How to Design a Research Ship: The Building of HMS Challenger

- Thomson, C. W., & Carpenter, W. B. (1877). The Voyage of H.M.S. Challenger Zoology 22 Report on the Foraminifera

- Corfield, P. (2003). The Silent Landscape: The Scientific Voyage of HMS Challenger

Future Directions

properties

IUPAC Name |

1-(naphthalene-1-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c18-16(20)13-8-10-19(11-9-13)17(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFKJVPGOJGWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Naphthalene-1-carbonyl)-piperidine-4-carboxylic acid amide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)

![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)

![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)

![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)

![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)